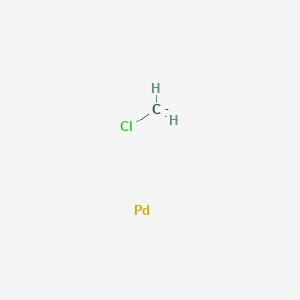![molecular formula C13H23NO2Si B12557330 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile CAS No. 144381-14-6](/img/structure/B12557330.png)
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[34]octane-2-carbonitrile is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The spiro structure provides unique steric and electronic properties, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: Known for its use in Diels-Alder reactions and as a reagent in organic synthesis.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Employed in Mannich-Michael reactions and the synthesis of pyridones and pyranones.
Uniqueness
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
144381-14-6 |
|---|---|
Fórmula molecular |
C13H23NO2Si |
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
3-methoxy-3-trimethylsilyloxyspiro[3.4]octane-2-carbonitrile |
InChI |
InChI=1S/C13H23NO2Si/c1-15-13(16-17(2,3)4)11(10-14)9-12(13)7-5-6-8-12/h11H,5-9H2,1-4H3 |
Clave InChI |
OPGYCWAJZHKZPB-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(CC12CCCC2)C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)


![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)




